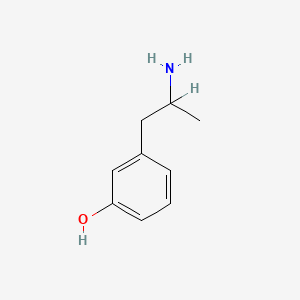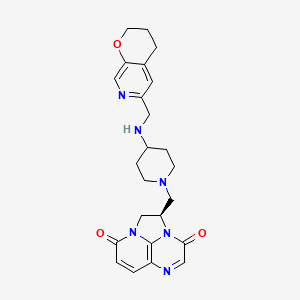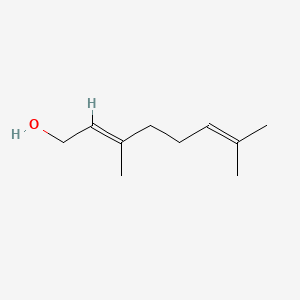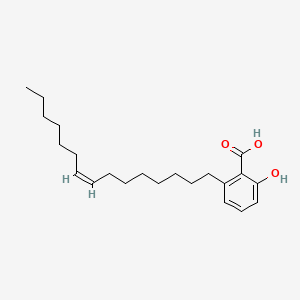
银杏酸
描述
Ginkgolic acid is an alkylphenol that belongs to the class of ginkgolic acids isolated from Ginkgo biloba leaves . It is functionally related to salicylic acid and is a mixture of a series of bioactive substances that mainly exist in sarcotesta/seed coats .
Synthesis Analysis
A novel efficient synthesis of ginkgolic acid from abundant 2,6-dihydroxybenzoic acid was developed through a palladium-catalyzed cross-coupling reaction and catalytic hydrogenation .Molecular Structure Analysis
The molecular formula of Ginkgolic acid is C22H34O3 . The IUPAC name is 2-hydroxy-6-[(Z)-pentadec-8-enyl]benzoic acid . The molecular weight is 346.5 g/mol .Chemical Reactions Analysis
Ginkgolic acid has been found to exhibit promising anti-tyrosinase activity . It also shows strong allergenic properties, with carcinogenic and mutagenic activity .Physical And Chemical Properties Analysis
Ginkgolic acid is a hydroxybenzoic acid . It is functionally related to a salicylic acid .科学研究应用
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Ginkgolic acid derivatives from Ginkgo biloba have shown potential in combating type 2 diabetes mellitus (T2DM) by inhibiting protein tyrosine phosphatases (PTPs), facilitating glucose uptake, and influencing signaling pathways . In particular, compounds 3 – 5 displayed enzyme inhibition exceeding 90% against all six PTPs .
Cytotoxic Activity Against Human Cancers
Ginkgolic acids exhibit cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . Among the three major types of ginkgolic acids tested, ginkgolic acid C17:1 demonstrated the strongest inhibition on cell viability and migration in human hepatocellular cancer SMMC7721 cells by inducing cell apoptosis through the upregulation of Bax expression and the activation of caspase-3 .
Antidiabetic Activity
Ginkgolic acids have been involved in antidiabetic activities . They have shown efficacy against type 2 diabetes mellitus (T2DM), including improvements in diabetic nephropathy and retinopathy .
Antibacterial and Antiviral Activity
Ginkgolic acids also have antibacterial and antiviral properties .
Anti-fibrosis Activity
Ginkgolic acids are involved in anti-fibrosis activities .
Reno/Neuroprotection
Ginkgolic acids have shown reno/neuroprotective effects . They can inhibit the oxidative stress response in rat hippocampal neurons induced by β-amyloid .
Depression and Insomnia Treatment
Ginkgolic acids can suppress depression-like behavior in a rat model of depression and significantly reduce insomnia duration in zebrafish .
Heart Failure Treatment
Ginkgolic acids can ameliorate depression-like behavior observed in a rat model of heart failure .
作用机制
Target of Action
Ginkgolic acid, a phenolic compound isolated from the leaves and seeds of Ginkgo biloba, has been found to target several key proteins and pathways. It exhibits inhibitory activity against Protein Tyrosine Phosphatases (PTPs) such as PTPN9 and DUSP9 . These enzymes play crucial roles in cellular processes like glucose uptake . Ginkgolic acid also targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways .
Mode of Action
Ginkgolic acid interacts with its targets, leading to a series of biochemical changes. It inhibits the activity of PTPN9 and DUSP9, thus increasing the phosphorylation of AMPK to increase glucose uptake . It also suppresses the activity of key enzymes in pro-inflammatory lipid mediator biosynthesis, including COX-1, COX-2, and 5-LO . In the context of antibacterial activity, ginkgolic acid penetrates the cell membrane of bacteria like Bacillus amyloliquefaciens, leading to the quenching of green fluorescent protein (GFP) in bacteria .
Biochemical Pathways
Ginkgolic acid affects several biochemical pathways. It is involved in the regulation of glucose uptake through the AMPK pathway . It also influences the COX and LO pathways, which are involved in the biosynthesis of pro-inflammatory lipid mediators . In addition, it disrupts iron homeostasis in bacteria, which facilitates the disruption of ribosome function and protein synthesis .
Pharmacokinetics
It is known that ginkgolic acid can penetrate the cell membrane of certain bacteria in a short period of time . More research is needed to fully understand the ADME properties of ginkgolic acid and their impact on its bioavailability.
Result of Action
Ginkgolic acid exhibits a range of effects at the molecular and cellular level. It shows cytotoxic activity against a vast number of human cancers in various preclinical models . It also has significant antibacterial activity against Gram-positive bacteria . In the context of antibacterial action, it inhibits the biosynthesis of DNA, RNA, and proteins in bacteria like Bacillus amyloliquefaciens .
Action Environment
The action of ginkgolic acid can be influenced by environmental factors. For instance, the antibacterial activity of ginkgolic acid is significantly improved under the condition of abolishing iron homeostasis . This suggests that the efficacy and stability of ginkgolic acid can be affected by the presence or absence of certain elements in the environment.
安全和危害
未来方向
The capacity of Ginkgolic acid components to act as free radical scavengers is critical, and combining its extract with other plant extracts has been shown to synergistically boost antioxidant properties . In the future, the natural product Ginkgolic acid might be applied to combat infections caused by Gram-positive pathogens .
属性
IUPAC Name |
2-hydroxy-6-[(Z)-pentadec-8-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVCZZLWZYHSA-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872875 | |
| Record name | 6-(8Z)-Pentadecenylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginkgolic acid | |
CAS RN |
22910-60-7 | |
| Record name | Ginkgolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22910-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginkgolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022910607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(8Z)-Pentadecenylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22910-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ginkgolic acid exert its anti-cancer effects?
A1: Ginkgolic acid demonstrates anti-cancer activity through various mechanisms, including:
- Inhibition of Pro-Inflammatory Signaling: Ginkgolic acids suppress pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a crucial role in cancer development and progression. []
- Suppression of Oncogenic Transcription Factors: These compounds can inhibit the activity of oncogenic transcription factors, which are proteins that regulate gene expression and contribute to cancer cell growth and survival. []
- Inhibition of SUMOylation: Ginkgolic acids act as potent inhibitors of SUMOylation, a post-translational modification process involved in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. Disruption of SUMOylation can lead to cell death and inhibit tumor growth. []
- Induction of Apoptosis: Research indicates that ginkgolic acids can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines, including leukemia cells. []
Q2: How does ginkgolic acid interact with glycine receptors?
A2: Ginkgolic acid exhibits subunit-specific modulation of glycine receptors, primarily targeting the α1 subunit:
- Potentiation of α1 Glycine Receptors: Ginkgolic acid enhances the amplitude of currents mediated by α1 homomeric and α1/β heteromeric glycine receptors, leading to increased receptor activity. []
- Subunit Specificity: Interestingly, ginkgolic acid does not significantly affect the activity of α2 or α3 glycine receptors, indicating a high degree of selectivity for the α1 subunit. [, ]
- Amino Acid Residues Involved: Studies involving site-directed mutagenesis have identified specific amino acid residues in the α1 subunit that are crucial for the potentiating effects of ginkgolic acid. []
Q3: What is the chemical structure of ginkgolic acid?
A3: Ginkgolic acids are a group of 6-alkylsalicylic acids, characterized by an alkyl side chain of varying length and saturation attached to a salicylic acid moiety. The most common ginkgolic acids have side chains with 13, 15, or 17 carbons.
Q4: What spectroscopic techniques are used to characterize ginkgolic acid?
A4: Various spectroscopic techniques are employed to identify and characterize ginkgolic acids:
- HPLC (High-Performance Liquid Chromatography): This method is widely used for separating and quantifying individual ginkgolic acid homologs in extracts and preparations. [, , , , ]
- LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS provides accurate identification and structural information by separating individual ginkgolic acids and determining their mass-to-charge ratios. [, , ]
- NMR (Nuclear Magnetic Resonance): NMR spectroscopy helps elucidate the structure and stereochemistry of ginkgolic acids by analyzing the magnetic properties of atomic nuclei. []
- FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy identifies functional groups present in ginkgolic acids based on their characteristic infrared absorption patterns. []
Q5: How stable is ginkgolic acid under different conditions?
A5: The stability of ginkgolic acid is influenced by factors like temperature and light exposure. Studies show that:
- Heat Stability: Ginkgolic acid exhibits good stability at temperatures below 25°C, but its stability decreases at higher temperatures. []
- Light Sensitivity: Prolonged exposure to sunlight can degrade ginkgolic acid, suggesting the importance of protecting extracts and formulations from light. []
Q6: What are the challenges in formulating ginkgolic acid for therapeutic use?
A6: Ginkgolic acid's hydrophobic nature poses challenges for formulation and delivery:
- Solubility: Ginkgolic acid exhibits limited solubility in aqueous solutions, which can hinder its bioavailability and therapeutic efficacy. []
- Stability: The compound's sensitivity to heat and light necessitates careful formulation strategies to ensure product stability and shelf life. []
Q7: What are some strategies to improve the solubility and bioavailability of ginkgolic acid?
A7: Several approaches can enhance the solubility and bioavailability of ginkgolic acid:
- Microemulsion Formulation: Microemulsions, consisting of oil, water, and surfactants, can encapsulate ginkgolic acid, improving its solubility and facilitating its absorption. [, ]
- Gel Formulations: Ginkgolic acid can be incorporated into gels using suitable gelling agents, offering controlled release and improved topical delivery. []
- Nanofiber-Based Delivery Systems: Immobilizing ginkgolic acid on electrospun nanofiber mats enhances its stability and allows for controlled release, potentially improving its therapeutic efficacy. []
Q8: What analytical methods are employed for quality control of ginkgolic acid in Ginkgo biloba products?
A8: Accurate quantification of ginkgolic acids in Ginkgo biloba products is essential to ensure product safety and efficacy. Analytical methods commonly used include:
- HPLC: HPLC coupled with UV detection is a widely adopted method for separating and quantifying individual ginkgolic acid homologs. [, , , , ]
- Gas Chromatography with Pyrolytic Methylation: This technique converts ginkgolic acids into volatile derivatives that can be separated and analyzed by gas chromatography. []
- Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS allows for rapid and direct analysis of ginkgolic acids in complex matrices without extensive sample preparation. []
Q9: What are the known toxicological concerns associated with ginkgolic acids?
A9: While Ginkgo biloba leaf extracts are generally considered safe for human consumption, ginkgolic acids, primarily found in the seeds and other parts of the plant, raise toxicological concerns:
- Allergic Reactions: Ginkgolic acids are known contact allergens and can induce allergic reactions, including contact dermatitis, in sensitive individuals. []
- Toxicity: High doses of ginkgolic acids can exhibit toxicity, as evidenced by studies showing lethal effects on chick embryos in the hen's egg test. []
Q10: What are the regulatory guidelines regarding ginkgolic acid content in Ginkgo biloba products?
A10: Regulatory agencies set limits on ginkgolic acid content in Ginkgo biloba products to minimize potential risks:
- European Pharmacopoeia: The European Pharmacopoeia recommends a maximum ginkgolic acid content of 5 ppm (parts per million) in standardized Ginkgo biloba leaf extracts. []
Q11: What are potential future applications of ginkgolic acid?
A11: Ongoing research suggests promising avenues for ginkgolic acid in various fields:
- Anti-Cancer Therapy: The anti-inflammatory, anti-proliferative, and pro-apoptotic properties of ginkgolic acid warrant further investigation as a potential anti-cancer agent. []
- Anti-Inflammatory Treatments: Ginkgolic acid's ability to modulate inflammatory pathways could be harnessed for developing novel anti-inflammatory therapies for conditions like arthritis. []
- Anti-Microbial Applications: Studies have demonstrated the antimicrobial activity of ginkgolic acids against various bacteria and fungi, suggesting potential applications in food preservation and the development of novel anti-infective agents. [, , , ]
Q12: What are the key areas for future research on ginkgolic acid?
A12: To fully harness the therapeutic potential of ginkgolic acid, several research areas require further exploration:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




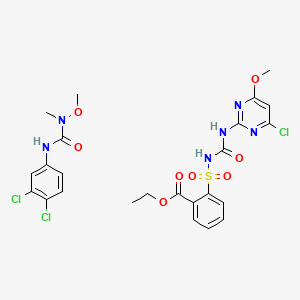



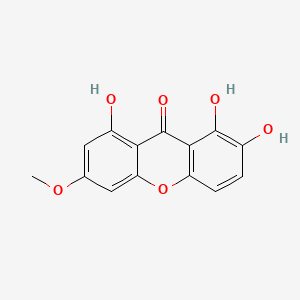

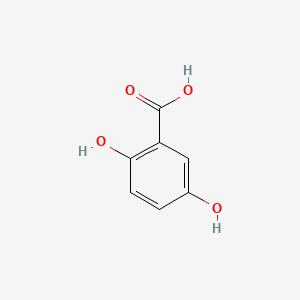

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
